molecular formula C19H20O B1472975 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol CAS No. 5141-37-7

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol

Cat. No. B1472975
CAS RN: 5141-37-7
M. Wt: 264.4 g/mol
InChI Key: RDYSTFRIQRLSCC-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” is a chemical compound with the molecular formula C19H20O. The molecule contains a total of 42 bonds, including 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” is quite complex, with a total of 42 bonds. It includes 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

While specific chemical reactions involving “2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” are not available, it’s known that similar compounds have been used in cycloaddition reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.4 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol and its derivatives have been investigated for their electronic structures and application in OLEDs. Studies reveal the potential of these compounds as both electron injection/transport layers and emitters in high-efficiency OLEDs. The interaction of these molecules with magnesium at their interfaces has been specifically studied, showing shifts in energy levels that are crucial for OLED performance (Watkins et al., 2006).

Gas Chromatography

The compound has been utilized in the synthesis of 2,5-dimethyl-3,4-diphenyl-phenyl polysiloxane as a stationary phase for capillary gas chromatography (GC). This application demonstrates its value in enhancing GC performance due to its high column efficiency and thermal stability, enabling the effective separation of substances (Wu Bo, 2012).

Photoinduced Electron-Transfer Reactions

Research into photoinduced electron-transfer reactions of similar compounds, such as 2,3-dimethyl-2,3-diphenylcyclopropanone, has provided insights into the dynamic equilibrium and reaction mechanisms under UV light. This is pertinent to understanding the photoreactivity of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol derivatives in various chemical processes, including photolysis and the generation of intermediate species (Moiseev et al., 2007).

Synthesis and Characterization of Derivatives

The synthesis and spectral characterization of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been reported, showcasing the chemical versatility and potential applications of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol in the development of new compounds with specific structural and electronic properties. This includes insights into their conformational studies and crystal structure analysis (Venkateswaramoorthi et al., 2012).

Radical Scavenging Activity

An exploratory study on the peroxyl-radical-scavenging activity of derivatives related to 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol has been conducted. This research highlights the potential antioxidant properties of these compounds, offering a foundation for their application in materials science and pharmacology (Stobiecka et al., 2016).

Safety And Hazards

The safety data sheet indicates that this compound may cause skin, eye, and respiratory tract irritation . It’s recommended to handle it with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYSTFRIQRLSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=C(C1O)C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol

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